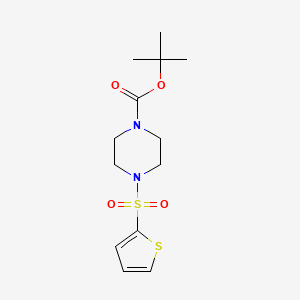

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate

Descripción

Molecular Identity and Classification

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is formally classified under the Chemical Abstracts Service registry number 774575-85-8, with its molecular identity established through multiple nomenclature systems. The compound belongs to the broader class of piperazine derivatives, which have been recognized as privileged structures in medicinal chemistry due to their frequent occurrence in biologically active compounds. Within this classification, the molecule specifically represents a sulfonyl-bridged heterocyclic hybrid, combining the six-membered saturated diazine ring of piperazine with the five-membered aromatic thiophene system.

The compound exists within the chemical space of N-heterocyclic bioactive natural products, where piperazine scaffolds are extensively present in biologically active compounds employed across several therapeutic fields. The structural classification extends to sulfonamide compounds due to the presence of the sulfonyl functional group, which enhances both reactivity and interaction potential with biological targets. The tert-butyl carboxylate protecting group further classifies this molecule as a protected amino acid derivative, commonly employed in peptide synthesis and pharmaceutical intermediate chemistry.

Multiple synonymous nomenclatures exist for this compound, including 1-BOC-4-(thiophene-2-sulfonyl)piperazine and tert-butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate, reflecting the various systematic naming conventions employed in chemical databases. The PubChem Compound Identifier (CID) 17255579 provides a unique digital fingerprint for this molecular entity within the extensive chemical information database maintained by the National Center for Biotechnology Information.

Structural Characteristics and Functionality

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contribute to its chemical reactivity and potential biological activity. The central piperazine ring adopts a chair conformation typical of saturated six-membered rings containing two nitrogen atoms in the 1,4-positions. This heterocyclic core provides two primary nitrogen atoms that significantly modify the compound's physicochemical properties through their appropriate protonation constants (pKa values), leading to enhanced water solubility characteristics crucial for bioavailability considerations.

The thiophene moiety attached via the sulfonyl linker introduces aromatic character to the molecule, with thiophene being a planar five-membered ring that exhibits aromaticity comparable to benzene. The thiophene ring demonstrates a bond angle at the sulfur atom of approximately 93 degrees, with carbon-carbon-sulfur angles around 109 degrees, and the remaining carbon atoms exhibiting bond angles near 114 degrees. The carbon-carbon bonds adjacent to sulfur measure approximately 1.34 Å, while the carbon-sulfur bond length extends to around 1.70 Å.

The sulfonyl linkage between the piperazine and thiophene components creates a rigid connection that influences the overall molecular conformation and electronic distribution. This sulfonyl group, characterized by the S(=O)₂ functionality, serves as both an electron-withdrawing group and a hydrogen bond acceptor, significantly impacting the molecule's interaction potential with biological targets. The tert-butyl carboxylate group functions as a protecting group for the nitrogen atom, preventing unwanted side reactions during synthetic transformations while maintaining the potential for selective deprotection under acidic conditions.

The SMILES notation CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 provides a linear representation of the molecular connectivity, illustrating the branched tert-butyl group, the ester linkage, the piperazine ring numbering, and the thiophene attachment through the sulfonyl bridge. This structural arrangement creates multiple sites for potential molecular recognition and binding interactions with biological macromolecules.

Physicochemical Properties

The physicochemical profile of this compound reflects the combined contributions of its constituent structural elements. The molecular weight of 332.44 grams per mole positions this compound within the optimal range for drug-like molecules, adhering to Lipinski's Rule of Five parameters that govern oral bioavailability. The molecular formula C₁₃H₂₀N₂O₄S₂ indicates a relatively balanced composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to favorable physicochemical characteristics.

The electronic characteristics of the molecule are influenced by the electron-rich piperazine nitrogen atoms and the electron-deficient sulfonyl group, creating a dipolar character that affects solubility and binding properties. The thiophene ring contributes aromatic stability while maintaining moderate lipophilicity, balancing the hydrophilic character introduced by the piperazine nitrogens and the sulfonyl oxygen atoms. The tert-butyl group provides steric bulk and lipophilic character, influencing both the conformational preferences and the membrane permeability characteristics of the molecule.

The compound's computed descriptors indicate specific three-dimensional conformational preferences that arise from the constrained geometry imposed by the piperazine ring and the planar nature of the thiophene system. These conformational constraints influence the molecule's ability to adopt bioactive conformations when interacting with target proteins or receptors. The presence of multiple hydrogen bond acceptors (nitrogen and oxygen atoms) and the absence of classical hydrogen bond donors creates a specific pattern of intermolecular interaction potential.

Historical Context in Heterocyclic Chemistry

The development of this compound as a chemical entity reflects the broader historical evolution of heterocyclic chemistry and its intersection with pharmaceutical science. The piperazine core structure has been recognized as a privileged scaffold in medicinal chemistry since the early recognition of piperazine derivatives in biological systems. The term "privileged structure" in medicinal chemistry refers to molecular frameworks that are capable of providing useful ligands for multiple biological targets, and piperazine exemplifies this concept through its presence in numerous marketed pharmaceutical agents.

The thiophene component of this molecule traces its chemical heritage to the discovery by Viktor Meyer in 1882, when thiophene was identified as a contaminant in benzene through the characteristic blue indophenin formation reaction with isatin and sulfuric acid. This serendipitous discovery launched decades of research into thiophene chemistry, ultimately leading to the recognition of thiophene as an important heterocyclic building block in pharmaceutical chemistry. The thiophene moiety has achieved significant prominence in modern drug discovery, ranking fourth among heterocycles in United States Food and Drug Administration drug approvals of small molecules over the past decade.

The synthetic methodologies employed in constructing compounds like this compound evolved from classical heterocyclic synthesis approaches. The Paal-Knorr thiophene synthesis, involving the cyclization of 1,4-dicarbonyl compounds with sulfur-containing reagents, and the Gewald reaction, utilizing aldehyde or ketone condensation with active cyano esters in the presence of elemental sulfur, established foundational approaches to thiophene construction. Similarly, piperazine chemistry developed through various synthetic routes including cyclization reactions and functional group manipulations that enabled the introduction of diverse substituents at both nitrogen and carbon positions.

The combination of piperazine and thiophene structural elements through sulfonyl linkage chemistry represents a convergence of these independent chemical traditions into hybrid molecules designed for specific biological activities. The database entry creation date of November 13, 2007, for this specific compound indicates its relatively recent addition to the chemical literature, reflecting ongoing efforts to explore chemical space through systematic structural variation and combination of proven pharmacophoric elements. The most recent modification date of May 24, 2025, suggests continued research interest and potential refinements in understanding the compound's properties and applications.

Propiedades

IUPAC Name |

tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLDKEHFURBZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589464 | |

| Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774575-85-8 | |

| Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves two main steps:

- Sulfonylation of piperazine: Introduction of the thiophen-2-ylsulfonyl group onto the piperazine nitrogen.

- Protection of the piperazine nitrogen: Installation of the tert-butyl carbamate (BOC) protecting group to yield the final compound.

Detailed Synthetic Route

| Step | Reaction | Reagents & Conditions | Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Sulfonylation of piperazine | Reaction of piperazine with thiophene-2-sulfonyl chloride or equivalent sulfonylating agent in an appropriate solvent (e.g., dichloromethane) under basic conditions | The sulfonyl chloride reacts selectively with the secondary amine of piperazine to form the sulfonamide linkage | High selectivity for mono-substitution at 4-position |

| 2 | BOC protection of piperazine nitrogen | Treatment of the sulfonylated piperazine with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine or sodium bicarbonate | Protects the free nitrogen on piperazine to prevent further reactions and stabilize the molecule | Typically high yield, stable BOC-protected intermediate |

Representative Experimental Procedure

Sulfonylation:

Piperazine is dissolved in anhydrous dichloromethane and cooled to 0 °C. Thiophene-2-sulfonyl chloride is added dropwise with stirring. A base such as triethylamine is added to neutralize the generated HCl. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC or LCMS). The product is extracted and purified by column chromatography.BOC Protection:

The sulfonylated piperazine is dissolved in dichloromethane, and di-tert-butyl dicarbonate is added along with triethylamine. The mixture is stirred at room temperature for several hours. After completion, the reaction mixture is washed, dried, and purified to afford tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate as a crystalline solid.

Alternative Synthetic Insights

Use of Coupling Agents:

In related piperazine derivatives, coupling agents such as EDC·HCl and HOBt have been employed to facilitate amide bond formation under mild conditions, which could be adapted for sulfonylation steps if sulfonic acids are used instead of sulfonyl chlorides.Reaction Conditions:

Reactions are generally performed under inert atmosphere (argon or nitrogen) to prevent moisture interference, especially during BOC protection and sulfonylation steps.Purification:

Purification is commonly achieved by flash chromatography or recrystallization, yielding high-purity products suitable for further biological evaluation or chemical transformations.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Piperazine or N-BOC-piperazine |

| Sulfonylating Agent | Thiophene-2-sulfonyl chloride |

| Solvent | Dichloromethane (DCM), sometimes DMF for coupling |

| Base | Triethylamine (TEA), sodium bicarbonate |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2–12 hours depending on step |

| Protection Group | tert-Butoxycarbonyl (BOC) via di-tert-butyl dicarbonate |

| Purification | Flash chromatography, recrystallization |

| Typical Yield | 70–90% per step |

Research Findings and Notes

- The sulfonylation step is highly selective for the 4-position nitrogen of piperazine due to steric and electronic factors, minimizing polysubstitution.

- BOC protection stabilizes the molecule and facilitates handling and storage, as well as further synthetic modifications.

- The compound’s purity and identity are confirmed by NMR (1H, 13C), MS, and melting point analysis, with typical melting points around 146–148 °C for related BOC-protected piperazine derivatives.

- The synthetic route is adaptable for scale-up and modification, allowing incorporation of different sulfonyl groups or piperazine derivatives for medicinal chemistry applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) in the compound enables nucleophilic displacement reactions. For example, the thiophen-2-ylsulfonyl moiety can act as a leaving group under basic conditions:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Piperazine alkylation | With tert-butyl bromoacetate in THF, triethylamine, 60°C | Formation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79% |

This reaction demonstrates the use of nucleophilic substitution to introduce ester-functionalized side chains.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to generate free piperazine derivatives, enabling further functionalization:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic deprotection | HCl in dioxane or TFA in DCM | Free piperazine intermediate | >90% |

Deprotection is critical for subsequent coupling reactions, such as amide bond formation or reductive amination.

Reductive Amination

The free amine generated after Boc deprotection undergoes reductive amination with aldehydes or ketones:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Sodium triacetoxyborohydride (STAB), DCM, rt | Formation of substituted piperazine derivatives | 85–95% |

For example, coupling with 4-formylpiperidine-1-carboxylate derivatives yields bis-piperazine analogs .

Cross-Coupling Reactions

The thiophene sulfonyl group can participate in transition-metal-catalyzed cross-couplings:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Sonogashira coupling | CuI, DMF, DIPEA, 0°C | Alkyne-functionalized triazole derivatives | 90–97% |

Such reactions expand the compound’s utility in synthesizing heterocyclic architectures.

Grignard and Organometallic Additions

The Boc-protected piperazine core reacts with Grignard reagents to introduce alkyl or aryl groups:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Grignard addition | MeMgBr, THF, 0°C → rt | tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | 97.7% |

This method is pivotal for synthesizing alcohol-functionalized intermediates.

Sulfonylation and Sulfamation

The piperazine nitrogen can undergo sulfonylation with sulfonyl chlorides or sulfamation reagents:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Sulfamoylation | Sulfamoyl chloride, DCM, NEt₃ | Sulfamoyl-piperazine derivatives |

Such reactions are exploited in drug discovery to modulate solubility and bioavailability.

Aplicaciones Científicas De Investigación

Antidiabetic Potential

Recent studies have highlighted the potential of derivatives of piperazine compounds, including tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate, as agonists for GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. Compounds synthesized using similar methodologies have shown promising activity in vitro against GPR119, suggesting that this compound could also exhibit similar properties .

Anticancer Activity

The compound's structural features make it a candidate for anticancer research. Compounds containing piperazine moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Preliminary evaluations indicate that modifications to the piperazine structure can enhance cytotoxic effects against various cancer types .

Case Study 1: GPR119 Agonists

A study synthesized a series of piperazine derivatives and evaluated their activity on GPR119. Among the tested compounds, several showed EC50 values comparable to or better than known GPR119 agonists. This suggests that this compound could be developed further for treating type 2 diabetes mellitus through modulation of this receptor .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives similar to this compound were screened against various cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting the potential for further development as an anticancer agent .

Data Summary Table

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiophen-2-ylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to various biological molecules, enhancing the compound’s efficacy and selectivity.

Comparación Con Compuestos Similares

Substituent Diversity and Electronic Effects

The table below compares key structural features of the target compound with similar tert-butyl piperazine-1-carboxylate derivatives:

Key Observations :

- Sulfonamide vs. Cyano/Amino Groups: Sulfonamide-containing derivatives (e.g., target compound, 4, and ) are often used for enzyme inhibition due to their ability to form hydrogen bonds. In contrast, cyano or amino-substituted analogues () may enhance solubility or serve as intermediates for further functionalization.

- Thiophene vs.

Comparison of Challenges :

Stability and Degradation

- However, structurally similar sulfonamides (e.g., compound 4 in ) are stable under standard reaction conditions.

- Degradation in Acidic Media: Compounds 1a and 1b (), which contain oxazolidinone and fluorophenyl groups, degrade in simulated gastric fluid due to acid-sensitive oxazolidinone rings. The target compound’s thiophene sulfonyl group is likely more stable under similar conditions.

Actividad Biológica

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNOS$$_2)

Molecular Weight: 332.44 g/mol

CAS Number: 774575-85-8

The compound features a piperazine ring with a tert-butyl group and a thiophenesulfonyl moiety, which contributes to its unique chemical properties and biological activities .

Research indicates that this compound may act as an antagonist at specific receptors, particularly the CCR2b receptor. This receptor is involved in inflammatory responses, suggesting that the compound could be beneficial in treating inflammatory diseases . The sulfonamide functional group enhances the compound's solubility and reactivity, which may further facilitate its interaction with biological targets .

Biological Activities

Study on CCR2b Antagonism

A study investigating the binding affinity of this compound to the CCR2b receptor demonstrated significant antagonistic activity. This study highlighted the compound's potential for developing anti-inflammatory drugs targeting this receptor .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other structurally similar compounds. The following table summarizes key findings:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | Propyne substituent | Applications in synthetic organic chemistry | Moderate antibacterial activity |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl group | Different solubility characteristics | Limited data on biological activity |

| Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate | Bromopyrazine moiety | Distinct pharmacological profile due to halogenation | Potentially higher antimicrobial efficacy |

This comparison underscores the unique biological activities associated with this compound due to its sulfonamide feature .

Q & A

Basic Research Questions

What are the typical synthetic routes for preparing tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate?

The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane or 1,4-dioxane) with a base like pyridine or triethylamine to neutralize HCl . Purification typically employs automated flash column chromatography (e.g., 5–20% ethyl acetate in CH₂Cl₂) . Key challenges include optimizing reaction time and temperature to minimize side products like over-sulfonylated derivatives.

What spectroscopic techniques are used to characterize this compound?

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .

- NMR : ¹H NMR identifies protons on the piperazine ring (δ ~3.4–3.8 ppm) and thiophene sulfonyl group (δ ~7.0–7.5 ppm). ¹³C NMR resolves carbons in the tert-butyl group (δ ~28 ppm for CH₃, ~80 ppm for quaternary C) .

- LCMS : Validates molecular weight (exact mass: 332.101699 g/mol) and purity .

How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.

- HPLC Monitoring : Tracks degradation products under acidic/basic conditions or elevated temperatures.

- Storage Recommendations : Stored at room temperature in sealed, dry containers to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

How do competing reaction pathways affect the yield of this compound?

Competing pathways include:

- Over-sulfonylation : Occurs when excess sulfonyl chloride reacts with both piperazine nitrogen atoms. Mitigated by using stoichiometric sulfonyl chloride and slow addition .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while CH₂Cl₂ improves regioselectivity .

- Byproduct Analysis : LCMS and ¹H NMR are critical to identify impurities like unreacted tert-butyl piperazine-1-carboxylate or disubstituted derivatives .

What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- X-ray Diffraction : Provides definitive confirmation of molecular geometry (e.g., piperazine chair conformation, sulfonyl group orientation) .

- Dynamic NMR : Detects conformational flexibility (e.g., ring puckering) that may cause discrepancies between solid-state (X-ray) and solution (NMR) data .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing patterns .

How is the compound utilized in drug discovery pipelines?

- Pharmacophore Development : The sulfonyl-piperazine scaffold is a key intermediate for kinase inhibitors (e.g., Bruton’s tyrosine kinase) and HIF prolyl-hydroxylase inhibitors .

- Structure-Activity Relationship (SAR) : Modifications at the thiophene or piperazine positions are explored to enhance binding affinity or solubility. For example, replacing thiophene with pyrimidine alters π-π interactions .

- Biological Assays : Metabolite profiling (exact mass 332.101699) identifies degradation products that may interfere with activity .

What computational methods predict the compound’s reactivity in complex reaction systems?

- DFT Calculations : Optimize transition states for sulfonylation or nucleophilic substitution steps.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide functionalization .

- Docking Studies : Screens derivatives against protein databases (e.g., PDB) to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.